3,5-Ditert-butylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.355 |
IUPAC Name |
3,5-ditert-butylbenzamide |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9H,1-6H3,(H2,16,17) |
InChI Key |
JZCYRRSHMIVNDB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N)C(C)(C)C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3,5 Ditert Butylbenzamide and Its Analogs
Established Synthetic Pathways: Amide Bond Formation Strategies
The formation of the amide bond is the cornerstone of 3,5-ditert-butylbenzamide synthesis. Traditional methods have been refined over the years to accommodate the sterically hindered nature of the 3,5-ditert-butylphenyl moiety.
Coupling Reagent-Mediated Amidation of 3,5-Ditert-butylbenzoic Acid
A primary and versatile route to this compound involves the direct coupling of 3,5-ditert-butylbenzoic acid with ammonia (B1221849) or an appropriate amine. This transformation is not spontaneous and requires the activation of the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com This is achieved using a wide array of "coupling reagents." luxembourg-bio.comrsc.org The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acylating intermediate, which is then susceptible to nucleophilic attack by the amine. researchgate.net
Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. luxembourg-bio.comnih.gov More advanced uronium and phosphonium (B103445) salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for challenging couplings involving sterically hindered acids or poorly nucleophilic amines. nih.govpeptide.com
For instance, the synthesis of N-(3-azidopropyl)-3,5-di-tert-butylbenzamide was accomplished by reacting 3,5-di-tert-butylbenzoic acid with 3-azido-1-propanamine (B124161) in the presence of HOBt and triethylamine (B128534), showcasing a practical application of this methodology. rsc.org
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example(s) | Key Features |
|---|---|---|
| Carbodiimides | DCC, EDC | Widely used, cost-effective; by-products can complicate purification. luxembourg-bio.com |
| Uronium/Aminium Salts | HBTU, HATU | High efficiency, fast reaction rates, less epimerization. peptide.com |
Synthesis via 3,5-Ditert-butylbenzoyl Halides and Amine Reactants
An alternative, robust, and frequently used two-step method proceeds through an acyl halide intermediate. researchgate.net In the first step, 3,5-ditert-butylbenzoic acid is converted into the more reactive 3,5-ditert-butylbenzoyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
In the second step, the isolated 3,5-ditert-butylbenzoyl chloride is reacted with a suitable amine. The high reactivity of the acyl chloride allows for rapid amide bond formation, often at low temperatures. A base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is usually added to scavenge the hydrochloric acid (HCl) generated during the reaction. uit.no This method is particularly effective and has been employed in the synthesis of a library of N-substituted this compound analogs designed for antimicrobial screening. uit.no
Chemo- and Regioselective Functionalization of the Aromatic Core
Modifying the aromatic ring of this compound presents a challenge in controlling the position of new substituents. The directing effects of the existing groups on the ring—the two bulky tert-butyl groups and the amide functionality—govern the outcome of electrophilic substitution and other functionalization reactions.
The two tert-butyl groups at the meta positions (3 and 5) exert a significant steric influence, largely blocking the adjacent ortho (2, 4) and para (6) positions. However, they are also weak activating groups that direct incoming electrophiles to their ortho and para positions. The amide group (-CONH₂) is a deactivating group and a meta-director. The interplay of these electronic and steric effects determines the final regioselectivity.
A common strategy to achieve regioselectivity in such systems is to exploit the steric hindrance. For example, in the related compound 3,5-di-tert-butylbenzaldehyde, nitration occurs selectively at the C2 position, the position that is sterically accessible between the two tert-butyl groups and activated by them, despite the meta-directing nature of the aldehyde. sigmaaldrich.com This principle suggests that electrophilic substitution on this compound would likely also favor the C2 or C6 positions.
Modern methods involving transition-metal-catalyzed C-H activation offer a powerful alternative to classical electrophilic substitution. ulb.ac.be In these reactions, the amide group can function as a directing group, guiding a metal catalyst to selectively functionalize the C-H bonds at the ortho positions (C2 or C6), a transformation that is difficult to achieve with traditional methods. ulb.ac.be
Development of Sustainable and Efficient Synthetic Routes (e.g., Mechanochemistry)
In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable methods for amide bond formation. bohrium.comnumberanalytics.com Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to drive chemical reactions, has emerged as a powerful, environmentally friendly alternative to traditional solution-based synthesis. numberanalytics.comresearchgate.net
Mechanochemical amidation often proceeds in the absence of bulk solvents or with only a minimal amount of liquid additive (liquid-assisted grinding, LAG), which drastically reduces chemical waste. researchgate.netchemrxiv.orgsci-hub.se These solvent-free reactions can lead to higher yields, shorter reaction times, and simplified product isolation procedures. chemrxiv.orgsci-hub.se
This technique has proven highly effective for the synthesis of amides from sterically hindered carboxylic acids. chemrxiv.orgsci-hub.se For example, a mechanochemical approach using the coupling reagent TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) in combination with a simple base like dipotassium (B57713) phosphate (B84403) (K₂HPO₄) can successfully produce amides from hindered acids and low-nucleophilicity amines in as little as 90 minutes. chemrxiv.orgsci-hub.se Such protocols are directly applicable to the large-scale, sustainable production of this compound.
Table 2: Comparison of Conventional vs. Mechanochemical Amidation
| Feature | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis |
|---|---|---|
| Solvent Use | Requires bulk organic solvents (e.g., DMF, DCM). | Solvent-free or minimal use of liquid additives. sci-hub.se |
| Waste Generation | High, due to solvent and workup procedures. sci-hub.se | Minimal, improving process mass intensity (PMI). chemrxiv.orgsci-hub.se |
| Reaction Time | Can range from several hours to days. | Often significantly shorter (minutes to hours). chemrxiv.org |
| Energy Input | Typically thermal (heating/cooling). | Mechanical (grinding, milling). numberanalytics.com |
| Workup | Often requires liquid-liquid extraction and chromatography. | Simplified, often involves simple washing or filtration. chemrxiv.org |
Synthesis of N-Substituted and Ring-Modified Derivatives
The core structure of this compound serves as a scaffold for the synthesis of a wide range of analogs with tailored properties. These modifications can be broadly categorized into N-substitution on the amide nitrogen and functionalization of the aromatic ring.
N-Substituted Derivatives: A variety of substituents can be introduced at the amide nitrogen by starting with a primary or secondary amine instead of ammonia in the coupling reactions described in section 2.1. Examples include:
N-(3-Aminophenyl)-3,5-di-tert-butylbenzamide , which incorporates a second aromatic ring with a reactive amino group, providing a site for further functionalization. bldpharm.com
N-(3-Azidopropyl)-3,5-di-tert-butylbenzamide , synthesized from 3,5-di-tert-butylbenzoic acid and 3-azido-1-propanamine, introduces an azide (B81097) group that is useful for click chemistry applications. rsc.org
A library of N-(aminobenzamide) derivatives was synthesized by reacting 3,5-di-tert-butylbenzoyl chloride with various aminobenzamide spacers, creating molecules with potential antimicrobial activity. uit.no
Ring-Modified Derivatives: Altering the substituents on the benzene (B151609) ring generates another class of analogs. This is typically achieved by starting with an already-substituted benzoic acid.
3,5-Di-tert-butyl-4-hydroxybenzamide , an analog with a hydroxyl group at the C4 position, was synthesized from its corresponding benzoic acid and ammonia. prepchem.com This modification introduces a phenolic group, which can significantly alter the molecule's chemical and biological properties.
Table 3: Examples of Synthesized this compound Derivatives
| Derivative Name | Modification Type | Synthetic Precursors | Reference |
|---|---|---|---|
| N-(3-Aminophenyl)-3,5-di-tert-butylbenzamide | N-Substituted | 3,5-Ditert-butylbenzoyl chloride & 3-aminoaniline | bldpharm.com |
| N-(3-Azidopropyl)-3,5-di-tert-butylbenzamide | N-Substituted | 3,5-Ditert-butylbenzoic acid & 3-azido-1-propanamine | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 3,5 Ditert Butylbenzamide
Transformations of the Amide Functional Group
The amide functional group is a cornerstone of the chemical identity of 3,5-Ditert-butylbenzamide, and its transformations are central to understanding the molecule's reactivity.
Hydrolysis and Transamidation Reactions
Transamidation, the conversion of one amide into another by reaction with an amine, is an atom-economical process that is also influenced by the steric environment of the amide. Direct transamidation of a sterically hindered amide like this compound is challenging due to the difficulty of the incoming amine nucleophile to access the carbonyl carbon. Catalytic methods, often employing metal catalysts or specialized reagents like hydroxylamine (B1172632) hydrochloride, can facilitate this transformation by activating the amide bond. For instance, studies on N-acyl-glutarimides have shown that even with sterically hindered amines like tert-butylamine, transamidation can be achieved, although it may require elevated temperatures.
| Reaction | Conditions | Product | Yield | Reference |
| Transamidation | N-Benzoyl-glutarimide, tert-butylamine, 120 °C, 15 h | N-(tert-butyl)benzamide | 49% | |
| Transamidation | N-Benzoyl-glutarimide derivative, tert-butylamine, 120 °C, 15 h | N-(tert-butyl)benzamide | 91-97% |
Aromatic Substitution and C-H Activation Reactions
The benzene (B151609) ring of this compound is susceptible to electrophilic substitution and can undergo C-H activation, though the regioselectivity and reaction rates are heavily dictated by the existing substituents. The amide group is a deactivating, meta-directing group, while the tert-butyl groups are activating, ortho-para directing groups.
Nitration of aromatic rings bearing tert-butyl groups often shows a strong steric influence. For example, the nitration of 3,5-di-tert-butylphenol (B75145) with 70% nitric acid in glacial acetic acid yields only the 2-nitro product, with no substitution occurring at the more hindered 4-position situated between the two tert-butyl groups. Fuming nitric acid in sulfuric acid can lead to the dinitro product. Similarly, nitration of 3,5-di-tert-butylphenoxyacetic acid also results in selective nitration at the less hindered 2-position. Bromination of 3,5-di-tert-butylphenol leads to a dibrominated product.
Transition metal-catalyzed C-H activation provides a modern route to functionalize the aromatic ring. Cobalt-catalyzed C-H activation/annulation of benzamides with alkynes has been shown to be an effective method for synthesizing isoquinolinones. While 3,5-disubstituted benzamides like 3,5-dimethylbenzamide (B1616538) have been shown to be challenging substrates in some C-H allylation reactions due to increased steric strain at the migratory insertion step, other C-H activation protocols have been successfully applied to various substituted benzamides. For instance, palladium-catalyzed ortho-alkylation of N-quinolyl benzamides proceeds efficiently even with meta-substituted substrates, directing the alkylation to the less hindered ortho position.
| Substrate | Reagents | Product | Yield | Reference |
| 3,5-di-tert-butylphenol | 70% HNO₃, glacial acetic acid | 2-nitro-3,5-di-tert-butylphenol | 48% | |
| 3,5-di-tert-butylphenol | Fuming HNO₃, H₂SO₄ | 2,6-dinitro-3,5-di-tert-butylphenol | 28% | |
| meta-substituted tertiary benzamide (B126) | Phenylglyoxylic acid, Pd catalyst | ortho-acylated product | 82% | |
| meta-substituted N-quinolyl benzamide | n-Propyl iodide, Pd(OAc)₂, NaHCO₃ | ortho-alkylated product | High |
Influence of Steric Hindrance from tert-Butyl Groups on Reaction Kinetics and Selectivity
The two tert-butyl groups on the aromatic ring of this compound exert a profound steric influence that governs the kinetics and selectivity of its reactions. This steric hindrance can slow down reaction rates by impeding the approach of reagents to the reaction center. For example, in electrophilic aromatic substitution, the positions ortho to the amide group (positions 2 and 6) are shielded by the adjacent tert-butyl groups, making substitution at these sites less favorable. This steric blocking is a key factor in directing incoming electrophiles to the less hindered positions of the ring.
In C-H activation reactions, steric effects can be the deciding factor for reactivity. While electronic effects might favor a certain pathway, significant steric strain can increase the activation energy of key steps, such as migratory insertion, to the point of preventing the reaction altogether. This has been observed in the attempted Cp*Co(III)-catalyzed C-H allylation of 3,5-dimethylbenzamide, where the reaction failed due to prohibitive steric strain. Conversely, in other catalytic systems, this steric hindrance can be exploited to control regioselectivity, favoring reaction at the least hindered C-H bond.
Radical Reactions and Electron Transfer Processes
Amidyl radicals can be generated from amides and participate in various chemical transformations, including intermolecular C-H functionalization. While specific studies on radical reactions of this compound are not abundant, related systems show that amidyl radicals can be formed and undergo subsequent reactions. For example, N-tert-butylbenzamide can be formed through a process involving a benzoyl radical intermediate.
The generation of nitrogen-centered radicals from N-chloroamides can be initiated photochemically or with radical initiators. These amidyl radicals are capable of abstracting hydrogen atoms from aliphatic C-H bonds, initiating a functionalization cascade. The steric and electronic properties of the benzamide precursor influence the reactivity and selectivity of the resulting amidyl radical.
Electron transfer processes are also influenced by steric factors. The use of sterically hindered sensitizers in photoinduced electron-transfer reactions has been shown to improve reaction outcomes by disfavoring competing pathways that are sensitive to steric bulk. While direct electron transfer studies on this compound are limited, research on related sterically hindered systems suggests that the bulky groups can modulate the energetics and pathways of electron transfer events.
Reaction Mechanisms of Derivatives in Complex Chemical Systems
Derivatives of this compound are utilized in various complex chemical systems, where their bulky nature plays a critical role in their function. For instance, N-(3,5-ditert-butylphenyl) derivatives are used as components of catalysts or as building blocks for biologically active molecules. The reduction of 3,5-dinitro-N-t-butylbenzamide is a key step in the synthesis of 3,5-diamino-N-t-butylbenzamide, a precursor for other complex structures.
In the field of catalysis, benzamide derivatives containing the 3,5-di-tert-butylphenyl moiety are used to create sterically demanding environments around a catalytic center. This steric bulk can influence the selectivity of the catalyst, for example, by creating chiral pockets or by restricting the approach of substrates to specific orientations.
Furthermore, the C-H activation of N-tert-butylbenzamide derivatives has been investigated in the context of rhodium and iridium catalysis. Computational studies suggest that an O-bound, C-H activated N-tert-butylbenzamide ligand forms an intermediate that directs further reactions. The steric and electronic properties of the entire ligand system, including the 3,5-di-tert-butylphenyl group if present, would be crucial in determining the stability of intermediates and the energy barriers of the catalytic cycle.
Structural Elucidation and Conformational Analysis by Advanced Spectroscopic and Diffraction Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3,5-Ditert-butylbenzamide, various NMR experiments offer insights into its carbon-hydrogen framework and dynamic processes.
High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum of a related compound, N-(3-Amino-4-methylphenyl)-3,5-di-tert-butylbenzamide, shows characteristic signals for the tert-butyl groups as a singlet at approximately 1.34 ppm. uni-regensburg.de The aromatic protons on the 3,5-ditert-butylphenyl ring typically appear as a triplet for the H4 proton and a doublet for the H2 and H6 protons. uni-regensburg.de
In the ¹³C NMR spectrum, the large tert-butyl groups give rise to signals around 35 ppm for the quaternary carbons and 31 ppm for the methyl carbons. The aromatic carbons exhibit distinct chemical shifts, with the substituted carbons appearing further downfield. The carbonyl carbon of the amide group is also readily identifiable in the ¹³C NMR spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| tert-Butyl CH₃ | ~1.34 | ~31.5 |
| tert-Butyl C | - | ~35.0 |
| Aromatic CH (C2, C6) | ~7.64 | ~121.0 |
| Aromatic CH (C4) | ~7.57 | ~125.0 |
| Aromatic C (C1) | - | ~135.0 |
| Aromatic C (C3, C5) | - | ~151.0 |
| C=O | - | ~168.0 |
Note: Exact chemical shifts can vary depending on the solvent and specific derivative.
Two-dimensional NMR techniques are instrumental in confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton couplings. For this compound, COSY spectra would show correlations between the aromatic protons on the substituted ring, confirming their adjacent relationships. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. columbia.edu This is crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals, such as linking the aromatic proton signals to their respective aromatic carbon signals. emerypharma.com
The bulky tert-butyl groups at the 3 and 5 positions can restrict the rotation of the amide group. Variable temperature (VT) NMR studies can provide insight into these conformational dynamics. iastate.edu By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the rotation around the C-N amide bond might be slow enough on the NMR timescale to give rise to separate signals for different conformers. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals into a single, averaged signal. The analysis of these changes allows for the determination of the energy barrier to rotation. fu-berlin.deresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Characterization
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound and to study intermolecular interactions like hydrogen bonding. wiley-vch.de
The IR spectrum of this compound shows characteristic absorption bands. uni-regensburg.de The N-H stretching vibrations of the primary amide typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching (Amide I band) is a strong absorption usually found around 1650 cm⁻¹. uni-regensburg.de The N-H bending (Amide II band) occurs near 1600 cm⁻¹. uni-regensburg.de The C-H stretching vibrations of the tert-butyl groups and the aromatic ring are observed around 3000-2850 cm⁻¹. researchgate.net
In the solid state, hydrogen bonding between the amide groups of adjacent molecules can lead to a broadening and shifting of the N-H and C=O stretching bands to lower frequencies compared to their positions in a non-polar solvent. mdpi.comjchemrev.com Raman spectroscopy provides complementary information, particularly for the non-polar C-C bonds of the aromatic ring and the tert-butyl groups. researchgate.net
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3400-3200 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 2960-2870 |
| Amide C=O | Stretch (Amide I) | ~1650 |
| Amide N-H | Bend (Amide II) | ~1600 |
Mass Spectrometry for Molecular Weight and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₅H₂₃NO).
A prominent fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. researchgate.net Another common fragmentation is the loss of a tert-butyl group (•C(CH₃)₃) to give an [M-57]⁺ ion. The cleavage of the amide bond can also occur, leading to fragments corresponding to the benzoyl cation and the amino group. youtube.commsu.edu
Table 3: Expected Fragmentation Ions for this compound in Mass Spectrometry
| Ion | Proposed Structure | m/z |
|---|---|---|
| [M]⁺ | [C₁₅H₂₃NO]⁺ | 233 |
| [M-15]⁺ | [C₁₄H₂₀NO]⁺ | 218 |
| [M-57]⁺ | [C₁₁H₁₄NO]⁺ | 176 |
| [C₁₁H₁₅O]⁺ | 3,5-ditert-butylbenzoyl cation | 175 |
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. creative-biostructure.comscribd.comrigaku.comill.eu
Crystal structures of related benzamides show that the amide group can be oriented at various angles with respect to the phenyl ring, influenced by the substituents present. nih.govdcu.ie For this compound, the bulky tert-butyl groups would significantly influence the crystal packing. In the solid state, molecules are expected to be linked by intermolecular hydrogen bonds between the N-H protons of one molecule and the carbonyl oxygen of a neighboring molecule, often forming dimeric or chain-like structures. mdpi.com The exact crystal system, space group, and unit cell dimensions are determined from the diffraction data. mdpi.com These studies provide unambiguous evidence of the molecular conformation and the supramolecular assembly driven by hydrogen bonding.
Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π interactions)
Information regarding the crystal packing and the specific network of intermolecular interactions for this compound is unavailable. An analysis of how molecules are arranged in the solid state and the precise nature of their hydrogen bonds and potential C-H···π interactions is contingent on the availability of a solved crystal structure. Without this crystallographic data, a factual description of the supramolecular assembly is not possible.
Computational and Theoretical Studies of 3,5 Ditert Butylbenzamide
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine electronic structure and related properties. While molecular orbital calculations on the geometry and electronic distribution of the related N,N-di-tert-butylbenzamide have been reported, detailed studies on 3,5-Ditert-butylbenzamide itself are not extensively documented in the literature. researchgate.net
The electronic structure of a molecule dictates its chemical reactivity, and Frontier Molecular Orbital (FMO) theory is a key framework for this analysis. taylorandfrancis.com FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). taylorandfrancis.comlibretexts.org
The energy and spatial distribution of these orbitals are crucial. Introducing electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels, thereby altering the molecule's properties. rsc.org For this compound, the tert-butyl groups are weak electron-donating groups, and the benzamide (B126) moiety contains both a phenyl ring and an amide group, which influence the electronic landscape. DFT calculations are used to model these orbitals and predict reactivity. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. taylorandfrancis.com
Table 1: Principles of Frontier Molecular Orbital (FMO) Theory
| Orbital | Description | Chemical Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; acts as a nucleophile. Higher energy levels indicate greater reactivity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; acts as an electrophile. Lower energy levels indicate greater reactivity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap suggests high chemical reactivity and low kinetic stability. A large gap implies high stability. |
This table outlines the general principles of FMO theory, which are applicable to the analysis of this compound.
Quantum chemical calculations, especially DFT, are widely used to predict spectroscopic parameters with high accuracy. schrodinger.combris.ac.uk These predictions are invaluable for interpreting experimental data and confirming molecular structures. bris.ac.ukopenreview.net
NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. bris.ac.uk The accuracy of these predictions can be comparable to experimental results, often within a few parts per million (ppm) for ¹³C and a fraction of a ppm for ¹H. bris.ac.uk For example, studies on related thioamides have shown excellent agreement between calculated and experimental chemical shifts. researchgate.net
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. These predicted spectra help in assigning experimental bands to specific functional group vibrations, such as the C=O stretch of the amide or the N-H bonds.
Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Related Amide
| Compound | Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|---|
| N,N-dimethylbenzamide | N-CH₃ (E) | 3.10 | 3.16 |
| N-CH₃ (Z) | 2.95 | 3.05 | |
| C=O | 171.5 | - | |
| N,N-dimethylthiobenzamide | N-CH₃ (E) | 3.61 | - |
| N-CH₃ (Z) | 3.05 | - |
This table is based on data for related N,N-dimethylbenzamides and their thio-analogs, illustrating the utility of quantum calculations in predicting NMR parameters. Data adapted from a study on sterically crowded thioamides. researchgate.net
The presence of bulky tert-butyl groups significantly influences the conformational preferences of this compound. The planarity of the amide group is a key feature, arising from the resonance stabilization between the nitrogen lone pair and the carbonyl π-system. researchgate.net However, steric hindrance from the large tert-butyl groups can cause distortions from this ideal planarity, such as the torsion of the benzene (B151609) ring relative to the amide plane. researchgate.net
Computational methods can map the potential energy surface of the molecule by calculating the energy for different rotational isomers (conformers). This analysis reveals the most stable, low-energy conformations and the energy barriers to rotation around key single bonds, such as the C-N bond of the amide. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. uzh.ch MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, interactions with solvent, and transport properties. ulakbim.gov.trmdpi.com
For this compound, an MD simulation could model its behavior in a solvent like water or an organic solvent. This would reveal how solvent molecules arrange around the solute (solvation shell) and how intermolecular interactions influence its conformational flexibility. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is often a precursor to its biological or material function. mdpi.comaps.org
Analysis of Non-Covalent Interactions and Supramolecular Recognition
Non-covalent interactions are the driving forces behind molecular recognition and the formation of larger, self-assembled structures (supramolecular chemistry). usf.eduslideshare.netresearchgate.net These interactions, though weaker than covalent bonds, are critical in many chemical and biological processes. mdpi.com Key types of non-covalent interactions include:
Hydrogen Bonding: The amide group (-CONH₂) in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O).
π-π Stacking: Interactions between the aromatic rings of two molecules.
CH-π Interactions: Interactions between the C-H bonds of the tert-butyl groups and the aromatic ring of another molecule.
Van der Waals Forces: Dispersive forces that are significant for the bulky, nonpolar tert-butyl groups.
Computational methods like Hirshfeld surface analysis and energy decomposition analysis can be used to visualize and quantify these interactions. researchgate.net For instance, computational docking studies on related molecules like 3,5-di-tert-butyl-2-hydroxy-N-alkylbenzamides have been used to visualize their orientation and non-covalent interactions within the binding pocket of a protein, highlighting the importance of polar and van der Waals contacts. nih.govplos.org
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms. science.gov By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. scispace.com The energy of the transition state determines the activation energy and, consequently, the reaction rate.
For reactions involving benzamides, such as hydrolysis or other functional group transformations, DFT calculations can model the step-by-step process. escholarship.org For example, studies on the electrochemical reduction of the related 3,5-di-tert-butyl-1,2-benzoquinone have shown how computational modeling can distinguish between different possible reaction pathways based on reaction conditions. nih.gov These computational approaches provide a level of detail about the geometry and energy of short-lived intermediates and transition states that is often inaccessible through experimental methods alone.
Applications in Advanced Chemical Systems and Materials Science
Role as Ligands or Ligand Precursors in Catalysis and Organometallic Chemistry
The amide functionality, combined with the sterically demanding 3,5-di-tert-butylphenyl framework, allows this compound and its derivatives to serve as effective ligands in organometallic chemistry.
The 3,5-ditert-butylbenzamide scaffold is a foundational element for creating specialized ligands for metal complexes. The amide group (-CONH-) provides a coordination site, typically through its oxygen and, upon deprotonation, its nitrogen atom. The two tert-butyl groups exert significant steric influence, which can be leveraged to stabilize low-coordination metal centers, prevent unwanted side reactions such as dimerization, and control the geometry of the resulting complex.
A pertinent example is seen in derivatives like 3,5-di-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide, which has been investigated as a trianionic pro-ligand. This molecule chelates metal ions, such as osmium, by coordinating through its nitrogen and oxygen donor atoms to form stable complexes. nih.gov The bulky tert-butyl groups are crucial in defining the coordination sphere around the metal. This principle of using sterically hindered ligands is a common strategy in organometallic synthesis to achieve specific electronic and structural properties in metal complexes. Similarly, the broader class of sterically demanding amides has been used to synthesize two-coordinate complexes with late transition metals. bldpharm.com
Furthermore, the 3,5-di-tert-butylphenyl motif is a key component in other ligand types, such as 3,5-di-tert-butylsalicylaldehyde, which serves as a precursor to widely used salen ligands for catalysis. rsc.org This highlights the utility of the di-tert-butyl substitution pattern in creating robust and soluble ligand systems.
While direct catalytic applications of this compound complexes are not extensively documented in the provided sources, the closely related benzamidinate complexes demonstrate significant potential. Benzamidinates, which can be formed from benzamides, are used to create metal complexes with notable catalytic activity. For instance, asymmetric zinc benzamidinate complexes have been synthesized and successfully employed as catalysts in the ring-opening polymerization of L-lactide. wipo.int The substituents on the benzamidinate ligand were found to modify the coordination modes and catalytic activities, with one complex achieving a turnover frequency of 1820 h⁻¹. wipo.int This suggests that metal complexes derived from this compound could similarly function as catalysts, with the tert-butyl groups providing a mechanism to tune solubility and stability.
The general field of amide hydrogenation using molecular hydrogen represents another area of potential application. sigmaaldrich.com This transformation, which converts amides to amines, is of great industrial interest and often relies on precisely designed homogeneous or heterogeneous catalysts. sigmaaldrich.com The development of catalysts based on this compound could offer advantages in terms of catalyst stability and selectivity due to the steric bulk of the tert-butyl groups.
Integration into Polymeric Materials and Macromolecular Structures
There is limited specific information in the search results on the direct integration of this compound as a monomer into polymeric materials. However, the chemistry of benzamides allows for their incorporation into macromolecular structures, such as polyamides. The presence of the two large tert-butyl groups would be expected to impart unique properties to such polymers. These groups would likely disrupt chain packing, leading to amorphous materials with increased solubility in organic solvents and potentially higher thermal stability.
The catalytic systems derived from related benzamidinate ligands are used in polymerization reactions, such as for producing polylactide, a biodegradable polymer. wipo.int This establishes an indirect link where ligands based on the benzamide (B126) structure facilitate the creation of macromolecular materials.
Self-Assembly and Supramolecular Architectures
The this compound molecule is an excellent candidate for constructing ordered supramolecular structures through non-covalent interactions, primarily hydrogen bonding. This behavior is analogous to that of the well-studied benzene-1,3,5-tricarboxamides (BTAs), which are known to be versatile building blocks for supramolecular chemistry. nih.gov
The amide group (-CONH-) of this compound is a powerful hydrogen-bonding motif, containing both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows the molecules to link together into well-defined chains or tapes. In these assemblies, the N-H of one molecule forms a hydrogen bond with the C=O of a neighboring molecule.
The bulky tert-butyl groups play a crucial role in directing this self-assembly. They sterically hinder aggregation in multiple dimensions, often promoting the formation of one-dimensional (1D) or two-dimensional (2D) structures. This controlled assembly is a key principle in the design of hydrogen-bonded organic frameworks (HOFs). While complex 3D frameworks may be challenging to form due to the steric hindrance, the predictable formation of 1D chains is a foundational step in crystal engineering and the design of functional materials. The systematic study of related benzene (B151609) 1,3,5-tricarboxamides shows that even small changes to substituents can precisely tune the nature of the dominant hydrogen-bonded species.
The self-assembly of amide-containing molecules can lead to the formation of functional soft materials, such as gels and liquid crystals. When dissolved in an appropriate solvent, the hydrogen-bonded chains of this compound can entangle and immobilize solvent molecules, resulting in the formation of a supramolecular gel.
This behavior is well-documented for related benzene-1,3,5-tricarboxamides (BTAs). Ester-functionalized BTAs that assemble into stacks are known to form viscous solutions or gels in cyclohexane. Furthermore, BTAs with sufficiently long alkyl chains can exhibit liquid-crystalline properties, indicating the formation of long-range, ordered self-assembled structures. By extension, this compound and its derivatives are promising building blocks for creating new soft materials where the properties (e.g., gelation temperature, mechanical strength) could be tuned by modifying the molecular structure. These materials are part of a broader class of functional soft materials that derive their utility from their combination of ordered structure and responsiveness to external stimuli.
Building Block in the Synthesis of Complex Organic Molecules for Research
The 3,5-ditert-butylphenyl motif, the core of this compound, is a valuable building block in organic synthesis for the construction of more complex molecules with specific functions. The bulky tert-butyl groups provide steric hindrance, which can be exploited to control reaction pathways, influence molecular conformation, and enhance the stability of the resulting compounds.
Furthermore, the 3,5-ditert-butylphenyl group is incorporated into even more intricate molecular architectures. An example is the compound 2-(3,5-DITERT-BUTYLPHENYL)-4-(METHYLSULFANYL)-5H,6H,7H,8H-1,3-BENZOXAZIN-1-IUM TETRAFLUOROBORATE, a complex heterocyclic salt. sigmaaldrich.com The presence of the 3,5-ditert-butylphenyl moiety in such a molecule underscores its utility as a foundational component for creating diverse and complex chemical entities for research purposes.
The following table provides examples of complex organic molecules synthesized using the 3,5-ditert-butylphenyl moiety as a building block.
| Starting Material/Intermediate | Resulting Complex Molecule | Application/Significance |
| 3,5-di-tert-butyl-4-hydroxybenzaldehyde | Metabolite of S-2474 | Antiarthritic drug research nih.gov |
| Derivatives of 3,5-ditert-butylbenzene | 2-(3,5-DITERT-BUTYLPHENYL)-4-(METHYLSULFANYL)-5H,6H,7H,8H-1,3-BENZOXAZIN-1-IUM TETRAFLUOROBORATE | Complex heterocyclic compound for research sigmaaldrich.com |
Development of Molecular Recognition Elements and Host-Guest Systems
The structural characteristics of this compound make its derivatives promising candidates for the development of molecular recognition elements and host-guest systems. The amide functionality provides a hydrogen bonding site, crucial for intermolecular interactions, while the sterically demanding tert-butyl groups can create well-defined cavities and influence the selectivity of binding events.
While direct research on the supramolecular chemistry of this compound is not extensively documented, valuable insights can be drawn from the well-studied behavior of benzene-1,3,5-tricarboxamides (BTAs). BTAs are known to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. nih.govrsc.org This self-assembly is a cornerstone of supramolecular chemistry and provides a model for how derivatives of this compound might behave.
The introduction of bulky 3,5-ditert-butylphenyl groups onto a central scaffold can lead to the formation of specific binding pockets. These pockets can be tailored to recognize and bind to guest molecules with complementary size, shape, and chemical properties. The non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the host (the derivative of this compound) and the guest molecule would govern the stability and selectivity of the resulting host-guest complex.
In such systems, the 3,5-ditert-butyl groups would play a dual role. Firstly, they enhance the solubility of the molecule in organic solvents, which is often a practical advantage in synthesis and characterization. Secondly, their steric bulk can shield the binding site from unwanted interactions and pre-organize the host molecule into a conformation that is favorable for guest binding. This pre-organization is a key principle in the design of effective molecular receptors. The development of such synthetic receptors is a major focus of supramolecular chemistry, with applications in sensing, catalysis, and separation technologies.
Derivatization and Analog Development Strategies
Functionalization at the Amide Nitrogen and Aromatic Ring
Modification of the 3,5-ditert-butylbenzamide structure can be achieved at two primary locations: the amide nitrogen (N-functionalization) and the aromatic ring (C-H functionalization).
N-Functionalization: The amide nitrogen can be substituted with a variety of alkyl or aryl groups. A common approach involves the reaction of 3,5-ditert-butylbenzoyl chloride with a primary or secondary amine. Another method is the photochemical reaction between 3,5-ditert-butylbenzaldehyde and an amine, such as tert-butylamine, which proceeds through a benzoyl radical intermediate to form the corresponding N-tert-butylbenzamide. beilstein-journals.org A modified Ritter reaction provides an alternative route, converting aromatic nitriles into N-tert-butyl amides using concentrated sulfuric acid in the presence of tert-butanol. researchgate.net These N-alkylation strategies are fundamental for creating a library of derivatives with varied properties. For instance, N-alkyl chloroamides have been synthesized to study their reactivity in C-H functionalization reactions, where the nature of the N-alkyl group influences the reaction's steric selectivity. nih.gov
Aromatic Ring Functionalization: Directing new substituents to specific positions on the aromatic ring is a key challenge, often governed by the existing groups. Metal-catalyzed C-H activation and functionalization have become powerful tools for this purpose. ethernet.edu.et Iridium-catalyzed C-H borylation, for example, allows for the introduction of a boryl group onto the aromatic ring, which can then be converted into a wide range of other functional groups through subsequent cross-coupling reactions. acs.org Studies on related aromatic amides have shown that the amide directing group can influence the regioselectivity of these C-H activation reactions. ethernet.edu.et Furthermore, the generation of amidyl radicals has been explored for intermolecular C-H functionalizations, providing a pathway to introduce new bonds onto the aromatic core under radical conditions. nih.gov
Synthesis of Chiral this compound Derivatives
Introducing chirality to the this compound scaffold expands its utility, particularly in the field of asymmetric catalysis. This is typically achieved by coupling 3,5-ditert-butylbenzoic acid or its activated derivatives with a chiral amine.
A notable example is the synthesis of chiral amide derivatives of cinchona alkaloids. N-(9-Deoxyepicinchonine-9-yl)-3,5-di-tert-butylbenzamide was synthesized by reacting 3,5-ditert-butylbenzoyl chloride with 9-amino(9-deoxy)epicinchonine. uni-regensburg.de This compound was developed as a catalyst for enantioselective decarboxylation reactions, where the bulky 3,5-ditert-butylphenyl group plays a crucial role in creating a specific chiral environment to influence the stereochemical outcome of the reaction. uni-regensburg.de The synthesis of such molecules demonstrates a strategy where the benzamide (B126) moiety acts as a rigid, sterically demanding component to control the spatial arrangement of a chiral catalyst. uni-regensburg.de
The following table details a synthesized chiral derivative:
| Compound Name | Precursors | Purpose |
| N-(9-Deoxyepicinchonine-9-yl)-3,5-di-tert-butylbenzamide | 3,5-Di-tert-butylbenzoyl chloride, 9-Amino(9-deoxy)epicinchonine | Catalyst for enantioselective decarboxylation |
Strategies for creating chiral centers are not limited to using chiral amines. Asymmetric synthesis methods, such as the enantioselective hydroamination of alkenes using chiral zirconium amidate complexes, represent a broader class of reactions that could potentially be adapted to create chiral derivatives of this compound. researchgate.net
Incorporation into Peptide Mimetics and Foldamers
Foldamers are unnatural oligomers that adopt specific, stable secondary structures, mimicking biological macromolecules like peptides. mdpi.com The rigid and sterically defined nature of the 3,5-ditert-butylphenyl group makes it an attractive building block for designing foldamers with predictable conformations. nih.gov
While direct incorporation of this compound into long peptide chains is not widely documented, its structural characteristics are highly relevant to the principles of foldamer design. The strategy involves using conformationally preorganized residues to guide the folding of an oligomer into a stable shape. nih.gov The bulky tert-butyl groups can restrict bond rotation and enforce specific dihedral angles in the backbone of a polymer chain, similar to how cyclic β-amino acids are used to stabilize helical structures in α/β-peptides. nih.gov
By alternating this compound-derived units with more flexible linkers, it is theoretically possible to create novel helical or sheet-like structures. These synthetic oligomers, unlike natural peptides, are generally resistant to proteolytic degradation. mdpi.com The development of such peptide mimetics is a growing field, with applications extending from materials science to medicinal chemistry. mdpi.com The use of N-substituted polyglycines, known as peptoids, is one established strategy for creating peptide mimetics, and the principles of steric control offered by the this compound core could be applied to design novel peptoid structures. mdpi.com
Design of Probes for Mechanistic Chemical Studies (excluding biological applications)
Derivatives of this compound have been synthesized as specialized chemical probes to investigate reaction mechanisms. The steric and electronic properties of the 3,5-ditert-butylphenyl group can be leveraged to study transition states and reactive intermediates.
An important application is in the field of asymmetric catalysis. As mentioned, N-(9-Deoxyepicinchonine-9-yl)-3,5-di-tert-butylbenzamide and related structures are used as organocatalysts. uni-regensburg.de By systematically modifying the substituents on the benzamide ring (e.g., comparing 3,5-ditert-butyl with 3,5-difluoro or 3,5-dimethoxy), researchers can probe how steric and electronic factors influence the catalyst's efficiency and enantioselectivity. This provides insight into the non-covalent interactions that govern the stereochemical outcome of a reaction. uni-regensburg.de
The following table shows various catalyst derivatives synthesized for such mechanistic studies: uni-regensburg.de
| Catalyst Derivative | Purpose |
| N-(9-Deoxyepicinchonine-9-yl)-3,5-di-tert-butylbenzamide | Study steric effects in enantioselective decarboxylation |
| N-(9-Deoxyepicinchonine-9-yl)-3,5-difluorobenzamide | Study electronic effects in enantioselective decarboxylation |
| N-(9-Deoxyepicinchonine-9-yl)-3,5-dimethoxybenzamide | Study electronic effects in enantioselective decarboxylation |
Furthermore, derivatives of this compound can be designed as probes for radical chemistry. For example, the formation of N-tert-butylbenzamides during photoreactions has been used to study the behavior of benzoyl radicals. beilstein-journals.org Similarly, N-chloro-3,5-disubstituted-benzamides can generate nitrogen-centered radicals, which are used to investigate the mechanisms of intermolecular C-H functionalization reactions. nih.gov The stability conferred by the tert-butyl groups allows these probes to participate in well-defined radical processes, aiding in the elucidation of complex reaction pathways.
Future Research Perspectives and Emerging Directions
Novel Synthetic Methodologies for Enhanced Atom Economy and Selectivity
The synthesis of amides is a cornerstone of organic chemistry, and future research will prioritize the development of greener, more efficient methods for preparing 3,5-ditert-butylbenzamide and its derivatives. A primary goal is to enhance atom economy, a principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Traditional methods often generate significant waste, prompting a shift towards catalytic and more direct routes.
Future methodologies are expected to include:
Direct Amidation: Research into direct condensation of carboxylic acids and amines, catalyzed by novel, reusable catalysts like modified diatomite earth, offers a green pathway. researchgate.net Applying such methods to 3,5-di-tert-butylbenzoic acid and various amines under conditions like ultrasonic irradiation could provide rapid and high-yielding syntheses.
Mechanochemistry: The use of ball-milling for solvent-free amide bond formation is an emerging technology for sustainable chemical manufacturing. rsc.org Exploring the mechanochemical synthesis of this compound from its corresponding ester and an amine using a sub-stoichiometric amount of base could circumvent the need for solvents and complex purification steps, significantly improving the process's environmental footprint. rsc.org
Modified Ritter Reactions: Efficient methods for converting nitriles into N-tert-butyl amides, such as a modified Ritter reaction, represent another promising avenue. researchgate.net Research could focus on developing highly efficient and stable catalysts, like copper(II) triflate, to facilitate the reaction of 3,5-di-tert-butylbenzonitrile (B2973084) with tert-butyl sources under mild, solvent-free conditions. researchgate.net
These advanced synthetic strategies aim to reduce waste, minimize energy consumption, and avoid hazardous reagents, aligning the synthesis of this important chemical building block with the principles of sustainable chemistry.
Deeper Understanding of Steric Effects on Molecular Dynamics and Reactivity
The two bulky tert-butyl groups on the this compound structure are not merely passive substituents; they exert profound steric and electronic effects that dictate the molecule's conformation, reactivity, and intermolecular interactions. While it is understood that steric hindrance can influence reaction outcomes—for instance, lowering the yield in certain amidation reactions researchgate.net—a more granular understanding is required.
Future research will likely focus on:
Conformational Analysis: High-level computational studies, corroborated by experimental data from X-ray crystallography, will be essential. A study on sterically crowded thioamides and benzamides demonstrated that bulky substituents cause significant deviations from planarity in the amide backbone. researchgate.net Similar investigations into this compound could precisely quantify the torsion angles and the bending of substituents relative to the amide plane. researchgate.net This knowledge is crucial for understanding how the molecule presents itself for interaction or reaction.
Reactivity Modulation: The steric bulk is known to influence enantioselectivity in catalytic processes. In one instance, a sterically demanding fluorinating reagent derived from a 3,5-di-tert-butylbenzene structure was designed to enhance enantiomeric excess in fluorination reactions. nih.gov The steric hindrance from the bulky groups helped control the approach of the reactant, leading to improved selectivity. nih.gov Further research could systematically modify the amide portion of this compound and study how its inherent steric profile influences the stereochemical outcome of reactions at remote sites.
The following table, inspired by data on related sterically hindered structures, illustrates the type of structural parameters that could be determined for this compound and its derivatives to understand their molecular dynamics. researchgate.net
| Parameter | Description | Potential Value | Significance |
| Torsion Angle (Ar-CO) | The twist between the aromatic ring and the carbonyl group. | To be determined | Influences π-system conjugation and electronic properties. |
| Torsion Angle (CO-N) | The twist around the amide bond. | To be determined | Indicates the degree of double-bond character and planarity. |
| Pyramidalization at N | The deviation of the nitrogen atom from a planar geometry. | To be determined | Affects hydrogen bonding capability and reactivity. |
This table is illustrative, showing the types of data future research would aim to collect.
A deeper, quantitative understanding of these steric effects will enable the rational design of catalysts, ligands, and materials where the specific geometry of this compound is a critical design element.
Exploration of this compound in Advanced Catalytic Cycles
The unique steric and electronic properties of the 3,5-ditert-butylphenyl group make it an attractive component for designing advanced catalysts and ligands. Research is moving towards incorporating this moiety into complex catalytic systems to control reactivity and selectivity.
Promising directions include:
Ligand Development for Asymmetric Catalysis: Derivatives of this compound have already shown promise. For example, N-(9-Deoxyepicinchonine-9-yl)-3,5-di-tert-butylbenzamide was investigated as a catalyst for enantioselective decarboxylation, where its steric hindrance was considered a key factor in achieving selectivity. uni-regensburg.de Future work could expand on this by creating a library of chiral ligands based on the this compound scaffold for use in a wider range of asymmetric transformations.
Enhancing Catalytic Activity and Solubility: In iridium-catalyzed hydroamination reactions, ligands featuring 3,5-di-tert-butyl-4-methoxyphenyl groups, such as (S)-DTBM-SEGPHOS, led to a significant increase in the yield of the desired products compared to less bulky analogues. escholarship.orgscispace.com The bulky tert-butyl groups were noted to improve the catalyst's solubility in nonpolar media (like the alkene reactant) and enhance its performance. escholarship.orgscispace.com This suggests that incorporating the this compound structure directly into ligands could be a strategy to improve the efficacy of catalysts for reactions in nonpolar environments.
The table below summarizes findings from a study on iridium-catalyzed hydroamination, highlighting how increasing steric bulk on the ligand improves reaction yield. escholarship.org
| Entry | Ligand | Steric Group | Yield (%) |
| 4 | (S)-DM-SEGPHOS | 3,5-dimethylphenyl | 18 |
| 6 | (S)-DTBM-SEGPHOS | 3,5-di-tert-butyl-4-methoxyphenyl | 44 |
| 8 | (S)-DTBM-SEGPHOS* | 3,5-di-tert-butyl-4-methoxyphenyl | 74 |
Conditions for entry 8 included a higher concentration of the alkene reactant. escholarship.org
Controlling Reaction Pathways: The steric hindrance provided by the 3,5-ditert-butyl groups can be used to direct the outcome of a catalytic cycle. In enantioselective fluorination, an anion derived from a related sulfonimide structure is believed to weaken the reactivity of the fluorinating species in a controlled manner, thereby increasing the enantioselectivity of the product. nih.gov This principle of "reactivity attenuation" through steric blocking could be a key research focus for new catalysts based on this compound.
Computational Design and Prediction of Novel this compound-Based Materials
Advances in computational chemistry provide powerful tools for designing and predicting the properties of new materials before their synthesis. For a molecule like this compound, where subtle steric and electronic factors govern its behavior, computational methods are invaluable.
Future research in this area will likely involve:
Predicting Supramolecular Assembly: The benzamide (B126) functional group is well-known for its ability to form robust hydrogen-bonded networks. The bulky tert-butyl groups can direct this self-assembly process, leading to well-defined supramolecular structures. Computational modeling can predict how these molecules will pack in the solid state, forming structures like fibers, tapes, or porous networks. This is analogous to research on 1,3,5-benzenetrisamides, which are known to self-assemble into hierarchical structures. uni-bayreuth.de
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to corroborate and explain experimental findings. As demonstrated in a study on sterically crowded amides, quantum chemical calculations can accurately model molecular structures, including bond lengths and torsion angles, matching them with X-ray diffraction data. researchgate.net This approach can be used to predict the electronic properties, reactivity, and vibrational spectra of hypothetical materials based on this compound.
Design of Functional Materials: By simulating the interactions of this compound derivatives with other molecules or surfaces, researchers can design materials for specific applications. For example, computational screening could identify derivatives capable of forming host-guest complexes or materials with specific surface properties for applications in separation science or sensing.
Potential for this compound in Enabling Technologies in Chemical Manufacturing
Enabling technologies are innovations that drive significant new capabilities in chemical synthesis and manufacturing. The unique structure of this compound positions it as a key component in several such emerging areas, excluding details of industrial scale-up.
Key areas of potential include:
Advanced Polymer Functionalization: Post-polymerization modification is a powerful tool for creating advanced materials. Catalytic C-H amination allows for the introduction of functional groups onto otherwise inert polymer backbones like polyethylene. nih.gov Future research could explore using derivatives of this compound in such reactions to append bulky, rigid groups onto polymer chains, thereby modifying their thermal and mechanical properties to create novel high-performance plastics.
Selective C-H Functionalization: Directing group strategies are a cornerstone of modern synthetic chemistry, enabling reactions at specific C-H bonds. The amide group can act as a directing group in various metal-catalyzed C-H activation/functionalization reactions. The steric bulk of the 3,5-ditert-butylphenyl moiety could be exploited to influence the regioselectivity of these transformations in novel ways. This is conceptually related to the use of bulky ligands like 4,4′-di-tert-butyl-2,2′-dipyridyl in iridium-catalyzed C-H borylation, which achieves excellent para-selectivity on arene building blocks. acs.org
Flow Chemistry and Continuous Manufacturing: The enhanced solubility of catalysts and reagents bearing the 3,5-ditert-butylphenyl group in organic solvents is a significant advantage. escholarship.orgscispace.com This property is highly beneficial for continuous flow manufacturing, where catalyst and reagent solubility are critical for maintaining a homogeneous reaction stream and preventing blockages. Developing flow-compatible syntheses and catalytic processes using this compound and its derivatives could be a key enabling step for producing fine chemicals more efficiently and safely.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Di-tert-butylbenzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves activating 3,5-Di-tert-butylbenzoic acid derivatives (e.g., via thionyl chloride or carbodiimide coupling agents) and reacting with amines in anhydrous solvents like DCM or DMF . Yield optimization requires:
- Temperature Control : 0–25°C to minimize side reactions.
- Catalysts : 5–10 mol% DMAP to overcome steric hindrance from tert-butyl groups .
- Extended Reaction Times : 24–48 hours for complete conversion .
- Purification via column chromatography (hexane/ethyl acetate) and recrystallization (ethanol/water) achieves >95% purity .
Q. How can spectroscopic techniques validate the structural integrity of 3,5-Di-tert-butylbenzamide?
- Methodological Answer :
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- ¹H/¹³C NMR : Identify tert-butyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 7.0–7.5 ppm). Carbon signals for carbonyl (δ ~170 ppm) and quaternary carbons (δ ~35 ppm) .
- Mass Spectrometry : Compare experimental m/z with theoretical molecular weight (e.g., [M+H]⁺ for C₁₅H₂₂NO) using NIST-standardized protocols .
Q. What preliminary assays are recommended to assess the bioactivity of 3,5-Di-tert-butylbenzamide?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., for proteases or oxidoreductases) to measure IC₅₀ values. Include positive controls (e.g., known inhibitors) .
- Antioxidant Activity : DPPH radical scavenging assays with EC₅₀ quantification; compare to ascorbic acid standards .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HEK293) to determine LC₅₀ and selectivity indices .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for 3,5-Di-tert-butylbenzamide?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC-MS to rule out impurities (>99% purity required) .
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, buffer composition) .
- Meta-Analysis : Compare structural analogs (e.g., 3,5-Dihydroxybenzamide) to identify substituent-dependent trends .
Q. What computational strategies predict the binding mode of 3,5-Di-tert-butylbenzamide to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2 or HDACs) to model ligand-protein interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand binding under physiological conditions .
- QSAR Modeling : Correlate tert-butyl group substituent effects with bioactivity using Hammett parameters or steric bulk descriptors .
Q. How do steric and thermodynamic properties of tert-butyl groups influence the stability of 3,5-Di-tert-butylbenzamide?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td > 250°C expected due to tert-butyl stabilization) .
- Solubility Studies : Test in polar (water, DMSO) vs. nonpolar (hexane) solvents; tert-butyl groups reduce aqueous solubility (<0.1 mg/mL) .
- Crystallography : Analyze crystal packing to identify steric clashes or hydrogen-bonding networks stabilizing the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
